Trisodium arsenite

描述

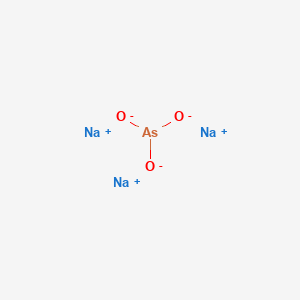

Trisodium arsenite (CAS: 13464-37-4; molecular formula: AsNa₃O₃) is an inorganic arsenic compound classified as a sodium salt of arsenous acid. It is commonly referred to as sodium meta-arsenite and is structurally defined by the arsenite ion (AsO₃³⁻), which distinguishes it from arsenates (AsO₄³⁻) . Its applications historically include use in pesticides, herbicides, and wood preservatives, though regulatory restrictions now limit its use due to health risks .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of trisodium arsenite (Na₃AsO₃) critical for experimental design?

this compound’s solubility, stability under varying pH conditions, and redox behavior are foundational for designing experiments. For instance, its solubility in aqueous solutions (up to 100 g/L at 20°C) affects dosing in toxicity assays, while its instability in acidic conditions necessitates pH-controlled environments to prevent arsenic volatilization . Researchers must validate purity via techniques like X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) to avoid confounding results .

Q. How can researchers mitigate arsenic volatilization during this compound handling?

Use airtight containment systems and maintain neutral-to-alkaline pH (pH 7–9) to minimize conversion to volatile arsine gas (AsH₃). Analytical methods such as gas chromatography coupled with mass spectrometry (GC-MS) can monitor airborne arsenic species .

Q. What in vitro models are suitable for assessing this compound’s acute toxicity?

Immortalized cell lines (e.g., HEK293, HepG2) are preferred for reproducibility. Dose-response curves should span 0.1–100 µM, with endpoints like IC₅₀ calculations and oxidative stress markers (e.g., glutathione depletion, ROS assays). Include positive controls (e.g., sodium arsenate) to contextualize toxicity .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound in aquatic ecosystems be resolved?

Species sensitivity distribution (SSD) models, such as the BurrIII or Weibull models, statistically reconcile variability across taxa. For example, HC₀₅ (hazardous concentration for 5% of species) values derived from SSD plots for Na₃AsO₃ range from 0.8–2.1 mg/L, depending on data curation and model selection. Researchers must report confidence intervals and dataset inclusion criteria to enhance comparability .

Q. What experimental strategies optimize this compound adsorption in wastewater treatment studies?

Use nano-alumina adsorbents (surface area >200 m²/g) and vary parameters:

- pH : Optimal adsorption occurs at pH 5–7 due to arsenite speciation (H₃AsO₃ vs. H₂AsO₃⁻).

- Contact time : Equilibrium is typically reached within 60–90 minutes.

- Isotherm models : Fit data to Langmuir (max adsorption capacity qₑ = 40 mg/g) or Freundlich models to infer monolayer vs. multilayer adsorption .

| Parameter | Optimal Range | Model Fit (R²) | Reference |

|---|---|---|---|

| pH | 5–7 | Langmuir: 0.98 | |

| Contact time | 60–90 min | Pseudo-2nd order: 0.99 |

Q. How does this compound inhibit mitochondrial energy transduction in metabolic studies?

Arsenite binds to vicinal thiols in dihydrolipoamide dehydrogenase (DLD), disrupting the pyruvate dehydrogenase complex. Experimental setups should:

- Use isolated mitochondria with arsenite concentrations ≥10 µM.

- Track citrate accumulation via HPLC as a proxy for TCA cycle inhibition.

- Validate with arsenite chelators (e.g., dimercaptopropanesulfonate) to reverse effects .

Q. What computational tools predict this compound’s interaction with biomolecules?

Molecular docking (AutoDock Vina) and density functional theory (DFT) simulations model arsenite’s binding affinity for cysteine-rich proteins (e.g., metallothioneins). Pair these with in vitro validation via surface plasmon resonance (SPR) to quantify binding kinetics .

Q. Data Contradiction and Uncertainty Management

Q. How should researchers address discrepancies in arsenic speciation data across studies?

- Standardize analytical methods : Use anion-exchange chromatography (ICP-MS detection) for arsenite vs. arsenate differentiation.

- Report redox conditions : Dissolved oxygen and pH significantly alter speciation. For example, arsenite oxidizes to arsenate in aerated solutions (Eh > 100 mV) .

Q. What statistical approaches improve reproducibility in this compound dose-response studies?

Apply Bayesian hierarchical models to pool data from multiple assays, accounting for inter-lab variability. Use tools like Stan or JAGS for probabilistic inference on parameters like EC₅₀ .

Q. Ethical and Safety Considerations

Q. What protocols ensure safe this compound disposal in academic labs?

Neutralize solutions with ferric chloride (FeCl₃) to precipitate arsenic as ferric arsenite (FeAsO₃), followed by encapsulation in cementitious waste forms. Document waste streams per EPA guidelines (40 CFR Part 261) .

相似化合物的比较

2.1 Chemical Structure and Classification

- Trisodium Arsenite (AsNa₃O₃): Contains the trivalent arsenite ion (AsO₃³⁻), derived from arsenous acid (H₃AsO₃). Its structure confers higher reactivity and toxicity compared to pentavalent arsenates .

- Sodium Arsenate (Na₃AsO₄): A pentavalent arsenic compound with the arsenate ion (AsO₄³⁻).

- Arsenic Trioxide (As₂O₃): A neutral oxide that hydrolyzes in water to form arsenous acid. It shares metabolic pathways with this compound, generating reactive arsenite ions (As³⁺) .

- Potassium Arsenite (K₃AsO₃) : Structurally analogous to this compound but with potassium ions. Differences in solubility and bioavailability may influence toxicity profiles .

2.2 Gene Interaction and Toxicity Mechanisms

Global gene interaction studies reveal distinct patterns:

*Data from sodium arsenite, which metabolizes into arsenite ions .

- Key Insight: this compound and arsenic trioxide exhibit significant overlap in gene interactions (e.g., TP53, NF-κB), implicating shared mechanisms in carcinogenesis . Sodium arsenate, however, shows minimal overlap, reflecting its distinct metabolic fate .

2.3 Acute Toxicity and Environmental Impact

Species Sensitivity Distribution (SSD) models for acute toxicity:

*HC05 = Hazardous Concentration for 5% of species.

- This compound’s lower HC05 indicates higher toxicity compared to sodium arsenate. Its adsorption to ferrihydrite releases hydroxide (OH⁻) at high pH, increasing mobility in alkaline environments .

2.4 Regulatory and Health Implications

- This compound: Listed under strict regulations (e.g., EU Annex XVII) due to carcinogenicity (bladder, lung, skin cancers) .

- Antimonite (SbO₃³⁻): Chemically similar to arsenite but understudied; parallel gene expression changes suggest comparable carcinogenic risks .

- Gallium Arsenide (GaAs) : A semiconductor material with lower acute toxicity but chronic exposure risks .

属性

IUPAC Name |

trisodium;arsorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsO3.3Na/c2-1(3)4;;;/q-3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDHVPHQDPJCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As]([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsNa3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161442 | |

| Record name | Trisodium arsenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.889 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14060-38-9, 13464-37-4 | |

| Record name | Arsenious acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014060389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium arsenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium arsenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。